![molecular formula C24H24N2O3S B1605357 (R)-2-(2-amino-3-(tritylthio)propanamido)acetic acid CAS No. 26988-61-4](/img/structure/B1605357.png)
(R)-2-(2-amino-3-(tritylthio)propanamido)acetic acid
Overview
Description
(R)-2-(2-amino-3-(tritylthio)propanamido)acetic acid, commonly referred to as R-ATPA, is an organosulfur compound with a wide range of applications in scientific research. It is a synthetic organic compound that is used in the synthesis of other compounds, as a catalyst in various reactions, and as a reagent in biochemical and physiological experiments. R-ATPA has a unique structure, with a tritylthio group attached to an amino acid side chain. This structure enables R-ATPA to exhibit a variety of biochemical and physiological effects in the body, making it an important tool for scientists studying a range of biological processes.
Scientific Research Applications
Peptide Synthesis
The compound is utilized in the synthesis of peptides, particularly in the formation of amide bonds, which are crucial in linking amino acids. The tritylthio group can serve as a protecting group that can be removed under mild conditions, making it valuable in stepwise peptide synthesis .
Drug Development
In medicinal chemistry, the compound’s ability to form stable amide bonds is exploited for drug development. It can be used to create a variety of drug molecules with potential therapeutic applications, especially in the design of novel compounds with specific biological targets .
Bioconjugation
This compound is used in bioconjugation techniques where it can link biomolecules to other compounds or surfaces. This is particularly useful in the development of diagnostic tools and targeted drug delivery systems .
Material Science
In material science, the compound can be incorporated into polymers to modify their properties. For example, it can be used to create biodegradable polymers for medical applications such as sutures and tissue engineering scaffolds .
Enzyme Inhibition Studies
The compound can act as a mimic of natural substrates or as an inhibitor in enzyme studies. This helps in understanding enzyme mechanisms and in the development of enzyme inhibitors as drugs .
Proteomics
In proteomics, this compound can be used in the modification of proteins to study their structure and function. It can help in identifying protein-protein interactions and in understanding the role of proteins in various diseases .
Chemical Biology
Chemical biologists use this compound to explore cellular processes by creating small molecule probes. These probes can help in tracking the movement of molecules within cells and in studying cell signaling pathways .
Nanotechnology
The compound’s ability to form stable bonds with a variety of functional groups makes it a candidate for creating nanoscale devices and materials. It can be used to functionalize nanoparticles for use in imaging, sensing, and drug delivery .
properties
IUPAC Name |
2-[[(2R)-2-amino-3-tritylsulfanylpropanoyl]amino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O3S/c25-21(23(29)26-16-22(27)28)17-30-24(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,21H,16-17,25H2,(H,26,29)(H,27,28)/t21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQWAYRTZXZSUEP-NRFANRHFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(C(=O)NCC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SC[C@@H](C(=O)NCC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101284496 | |
Record name | S-(Triphenylmethyl)-L-cysteinylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101284496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-(2-amino-3-(tritylthio)propanamido)acetic acid | |
CAS RN |
26988-61-4 | |
Record name | S-(Triphenylmethyl)-L-cysteinylglycine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26988-61-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | S-(Triphenylmethyl)-L-cysteinylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101284496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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